Home > Products > Screening Compounds P20186 > N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine
N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine -

N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine

Catalog Number: EVT-13560652
CAS Number:
Molecular Formula: C22H26N4S
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine is a complex organic compound with significant potential in pharmaceutical applications. This compound has a molecular formula of C22H26N4SC_{22}H_{26}N_{4}S and a molecular weight of 378.534 g/mol, with the CAS number 2127069-58-1. Its structure features a thiazole ring, a pyridine moiety, and a cyclohexyl group, indicating its potential for various biological activities, particularly in medicinal chemistry.

Source

The compound can be sourced from chemical suppliers such as TRC (Toronto Research Chemicals), which offers it in neat form for research purposes . It is classified as a controlled product, suggesting that it may require special permits for purchase and handling.

Classification

This compound is classified under the category of thiazole derivatives and can also be categorized as an amine due to the presence of the amine functional group. Such classifications are important for understanding its reactivity and potential applications in drug development.

Synthesis Analysis

Methods

The synthesis of N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine involves several steps that typically include the formation of key intermediates through reactions such as cyclization and amination.

  1. Starting Materials: The synthesis begins with readily available starting materials such as 4-methylaminocyclohexyl derivatives and pyridine-based compounds.
  2. Cyclization: The formation of the thiazole ring can be achieved through the reaction of appropriate thioureas with halogenated aromatic compounds.
  3. Amination: Following cyclization, the introduction of the amine group can be performed using standard amination techniques, often involving reagents like sodium nitrite for diazotization followed by coupling reactions.

Technical Details

The synthesis may employ various solvents such as ethanol or pyridine to facilitate reactions, alongside reagents like sodium acetate to control pH levels during reactions. Purification techniques such as recrystallization and chromatography are typically used to isolate the final product .

Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical for amines and thiazoles:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions.
  2. Acid-base Reactions: The basic nature of the amine allows it to react with acids to form salts.
  3. Coupling Reactions: The thiazole and pyridine components may engage in coupling reactions to form more complex structures or derivatives.

Technical Details

In synthetic pathways, controlling reaction conditions such as temperature and pH is crucial for optimizing yield and purity. Techniques like thin-layer chromatography are commonly employed for monitoring reaction progress and purity assessment .

Mechanism of Action

Process

The mechanism of action for N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.

  1. Binding Affinity: The compound's structural features suggest potential binding to specific receptors or enzymes involved in cellular signaling pathways.
  2. Biological Activity: Preliminary studies indicate that thiazole derivatives often exhibit antibacterial and antifungal properties, which could be relevant for this compound's therapeutic applications.

Data

Quantitative data on binding affinities or biological activity would require further experimental validation through pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amines' physical properties include:

  1. Appearance: Typically exists as a solid at room temperature.
  2. Melting Point: Specific melting point data is not provided but can be determined through experimental methods.

Chemical Properties

Chemical properties include:

  1. Solubility: Likely soluble in organic solvents due to its hydrophobic cyclohexyl group.
  2. Stability: Stability under various conditions (light, heat) needs assessment through stability studies.
Applications

Scientific Uses

N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or other diseases.
  2. Research Tool: Useful in biochemical assays to study enzyme activity or receptor interactions due to its structural complexity and potential biological activity.
Introduction to the Compound’s Pharmacological Significance

Emergence of Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives constitute a privileged scaffold in contemporary anticancer drug discovery, exemplified by FDA-approved agents such as dasatinib (SRC/ABL inhibitor) and alpelisib (PI3Kα inhibitor). These compounds demonstrate targeted kinase inhibition at nanomolar concentrations, validating thiazole's capacity for high-affinity biomolecular interactions [9]. The 2-aminothiazole subgroup, characterized by a hydrogen bond-donating amino group adjacent to a nitrogen-containing heterocycle, enables critical interactions with kinase hinge regions. This pharmacophore’s versatility is evidenced by diverse mechanisms: SNS-032 inhibits cyclin-dependent kinases (CDKs), CYC116 targets Aurora kinases/VEGFR2, and KY-05009 acts as a TNK inhibitor [9]. The structural plasticity allows for strategic decoration at C4/C5 positions while retaining core binding competence, facilitating optimization against resistance mechanisms. Recent studies confirm 2-aminothiazoles exhibit broad-spectrum potency across breast (MCF-7), lung (A549), leukemia (K562), and prostate (PC-3) cancer lineages, often with GI50 values below 10 µM [9]. This empirical validation underpins the continued exploration of novel derivatives like N-(6-((4-(methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine for targeted oncology applications.

Table 1: Clinically Evaluated 2-Aminothiazole-Based Anticancer Agents

CompoundPrimary Target(s)Clinical StatusKey Structural Features
DasatinibBCR-ABL, SRC family kinasesFDA-approved (CML, Ph+ ALL)2-(Aminothiazole)-4-(chlorophenyl) core
AlpelisibPI3KαFDA-approved (HR+/HER2- breast cancer)Sulfonyl-substituted thiazole
SNS-032CDK2/CDK7/CDK9Phase I trials5-Arylazo-2-aminothiazole linker
CYC116Aurora B, VEGFR2Phase I/IIaBis-arylamino thiazole scaffold

Structural Uniqueness and Role of Hybrid Heterocyclic Systems

The title compound integrates three distinct pharmacophores: a 5-phenylthiazole, 2-aminopyridine, and trans-4-(methylamino)cyclohexyl spacer. This architecture merges planar aromatic systems with a conformationally constrained aliphatic ring, enabling simultaneous engagement with complementary binding sites. The thiazole nucleus provides a π-deficient heteroaromatic surface for hydrophobic stacking and dipole-dipole interactions, while its 2-amino group serves as a hydrogen bond donor-acceptor pair. Crucially, the 5-phenyl substituent extends this planar domain, enhancing affinity for hydrophobic kinase pockets as validated in VEGFR2 inhibitors where phenyl-thiazole systems occupy deep cleft regions [9]. The 2-aminopyridine moiety introduces a second hydrogen-bonding vector and additional π-electron density, a feature exploited in plasma kallikrein inhibitors where N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides demonstrate sub-micromolar inhibition [2] [7].

The trans-4-(methylamino)cyclohexylmethyl linker confers three-dimensionality and conformational restraint. X-ray crystallography of analogous trans-cyclohexyl systems reveals chair conformations with equatorial amine placement, minimizing steric strain while positioning the methylamino group for salt bridge formation [10]. This spacer’s methylene tether (-CH₂-) permits hinge region flexibility, evidenced by similar morpholine-containing inhibitors where crystal structures (CCDC 2224196) show bond lengths of 1.281(3) Å for C13–O2 and 1.293(4) Å for C11–N2, indicating tautomerization-dependent binding adaptability [4]. The methylamino group (-NHCH₃) offers reduced steric bulk versus tertiary amines, facilitating deeper penetration into subpockets while retaining basicity for protonation (predicted pKa ~9.5).

Table 2: Key Structural Parameters Influencing Target Engagement

Structural ElementBond Lengths/AnglesConformational BehaviorRole in Molecular Recognition
Thiazole-Phenyl bond~1.48 Å (C-C bond)Coplanar (±15° dihedral)Hydrophobic cavity occupation
trans-Cyclohexyl chairC-C bonds: 1.53–1.54 ÅRing inversion barrier: ~42 kJ/molSpatial orientation of methylamino group
Aminopyridine systemC-N: 1.340 Å; C=N: 1.337 Å (avg.)Planar with H-bond donor/acceptorKinase hinge region binding

Target-Specific Drug Design: Bridging Pyridine and Thiazole Pharmacophores

Rational hybridization of pyridine and thiazole rings exploits their complementary bioactivity profiles. Pyridine-based pharmacophores dominate kinase inhibitor design due to their capacity for mimicking purine H-bonding patterns, as demonstrated in CDK2 inhibitors where the pyridyl nitrogen coordinates with backbone amides in the ATP-binding site (e.g., PDB 1HCL) [5]. Meanwhile, thiazoles confer metabolic stability and modulate electron distribution to enhance binding entropy. The title compound’s structure merges these attributes via a conformationally adaptive cyclohexyl linker, enabling simultaneous engagement with divergent binding subsites.

Patent WO2012017020A1 reveals that N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides exhibit plasma kallikrein inhibition (IC50 <100 nM), confirming the 6-amino-pyridyl moiety’s critical role in directing compound orientation [2]. Molecular modeling suggests the title compound’s aminopyridine could form analogous bidentate H-bonds with Leu83 and Asp86 in kallikrein. Simultaneously, its 5-phenylthiazole likely occupies an adjacent hydrophobic S1' pocket, mimicking carboxamide-binding in patent exemplars like N-((6-amino-2,4-dimethylpyridin-3-yl)methyl)-1-benzyltriazole-4-carboxamide [7].

For CDK2 inhibition—a validated cancer target controlling G1/S transition—structural data indicates the compound’s thiazole ring could π-stack against Phe82 while its pyridine nitrogen H-bonds to Glu81 [5] [9]. The trans-cyclohexyl spacer may project the methylamino group toward solvent-exposed regions, reducing entropic penalties. This dual-pharmacophore strategy appears in clinical candidates like SNS-032, where a thiazole core connects aminopyridine and aryl subsystems, achieving CDK2 inhibition at IC50 = 38 nM [9]. The title compound’s methylene-linked cyclohexyl unit potentially enhances membrane permeability versus direct aryl-aryl fusion, as suggested by calculated LogP values (~3.5 versus >5 for fused systems).

Proposed Binding Pose Characteristics in Kinase Domains:

  • H-bond anchor: 2-Aminopyridine nitrogen and amino group form 2–3 H-bonds with hinge region residues (e.g., CDK2 Glu81/Leu83)
  • Hydrophobic filling: 5-Phenylthiazole occupies selectivity pocket near gatekeeper residue (CDK2 Phe80)
  • Directional control: trans-Cyclohexyl linker orients methylamino group toward catalytic lysine (CDK2 Lys33) for electrostatic interaction
  • Solvent exposure: Methylene spacer (-CH₂-) permits flexible adaptation to hydrophobic spacer regions

This targeted design exemplifies modern fragment-linking approaches, where crystallographic data informs strategic fusion of distinct binding motifs to achieve synergistic affinity. The compound’s structural complexity balances target specificity with physicochemical viability, positioning it as a promising scaffold for kinase-focused oncology therapeutics.

Properties

Product Name

N-(6-((4-(Methylamino)cyclohexyl)methyl)pyridin-2-yl)-5-phenylthiazol-2-amine

IUPAC Name

N-[6-[[4-(methylamino)cyclohexyl]methyl]pyridin-2-yl]-5-phenyl-1,3-thiazol-2-amine

Molecular Formula

C22H26N4S

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C22H26N4S/c1-23-18-12-10-16(11-13-18)14-19-8-5-9-21(25-19)26-22-24-15-20(27-22)17-6-3-2-4-7-17/h2-9,15-16,18,23H,10-14H2,1H3,(H,24,25,26)

InChI Key

MEIAWWUHZUZPCJ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)CC2=NC(=CC=C2)NC3=NC=C(S3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.